molecular formula C21H16N4O2S B270104 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

Katalognummer B270104
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: URGVCMSMBJNMIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone, also known as TAK-063, is a novel small molecule compound that has been developed as a potential treatment for schizophrenia. It belongs to the class of drugs known as selective phosphodiesterase 10A (PDE10A) inhibitors, which are believed to modulate the activity of dopamine and cAMP signaling pathways in the brain.

Wirkmechanismus

The mechanism of action of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is not fully understood, but it is believed to act as a selective inhibitor of PDE10A, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting PDE10A, this compound is thought to enhance the activity of dopamine and cAMP signaling pathways, which are known to play a role in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and cGMP in the striatum and cortex of rats, which suggests that it is able to effectively inhibit PDE10A in vivo. In addition, this compound has been shown to increase the release of dopamine in the prefrontal cortex and striatum of rats, which is consistent with its proposed mechanism of action.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it is a highly selective inhibitor of PDE10A, with minimal off-target effects. This makes it a useful tool for studying the role of PDE10A in various physiological and pathological processes. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. One area of interest is the potential therapeutic applications of this compound beyond schizophrenia, such as in the treatment of depression and anxiety disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors that may have improved efficacy and tolerability. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on various signaling pathways in the brain.

Synthesemethoden

The synthesis of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone involves several steps, starting with the reaction of 4-phenoxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioester intermediate. This intermediate is then reacted with 2-bromoethyl ethyl ketone in the presence of a base to yield the final product, this compound. The overall yield of this process is approximately 20%, and the purity of the product is typically greater than 98%.

Wissenschaftliche Forschungsanwendungen

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been extensively studied in preclinical models of schizophrenia, and has shown promising results in improving cognitive and negative symptoms associated with the disease. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have broader therapeutic potential beyond schizophrenia. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans, with mixed results.

Eigenschaften

Molekularformel

C21H16N4O2S

Molekulargewicht

388.4 g/mol

IUPAC-Name

1-(4-phenoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C21H16N4O2S/c26-20(15-28-21-22-23-24-25(21)17-7-3-1-4-8-17)16-11-13-19(14-12-16)27-18-9-5-2-6-10-18/h1-14H,15H2

InChI-Schlüssel

URGVCMSMBJNMIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.